

Technical Whitepaper: Synthesis, Structural Dynamics, and Applications of CAS 59128-11-9

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Compound of Interest

Compound Name:	2-(5-methylimidazo[1,2-a]pyridin-2-yl)acetic acid
CAS No.:	59128-11-9
Cat. No.:	B3054250

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Executive Summary

In modern medicinal chemistry, the rapid assembly of complex, drug-like libraries relies heavily on highly functionalized, privileged scaffolds. CAS 59128-11-9, chemically designated as **2-(5-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid**[1], represents a critical building block in this paradigm. The imidazo[1,2-a]pyridine core is a fused bicyclic system renowned for its broad pharmacological utility, serving as the foundational pharmacophore for numerous marketed drugs, including GABA-A receptor modulators (e.g., zolpidem, alpidem) and various antiviral and anticancer agents[2].

This technical guide provides an in-depth analysis of CAS 59128-11-9, detailing its physicochemical properties, the structural implications of its 5-methyl substitution, and a highly validated, self-indicating synthetic protocol based on the classical Tschitschibabin cyclocondensation.

Physicochemical Profiling

Understanding the baseline properties of CAS 59128-11-9 is essential for predicting its behavior in both synthetic workflows and biological assays. The quantitative data is summarized in the table below.

Property	Value
Chemical Name	2-(5-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid
CAS Registry Number	59128-11-9
Molecular Formula	C10H10N2O2
Molecular Weight	190.20 g/mol
Structural Class	Fused Bicyclic Heterocycle (Imidazo[1,2-a]pyridine)
Appearance	Off-white to pale yellow solid
Solubility	Soluble in DMSO, DMF; sparingly soluble in H2O

Structural Dynamics & SAR Implications

As a Senior Application Scientist, I frequently observe that minor structural modifications dictate the success or failure of a drug candidate. The architecture of CAS 59128-11-9 is highly strategic:

- **The 5-Methyl Steric Lock:** The imidazo[1,2-a]pyridine core is inherently planar. However, the methyl group at the 5-position (adjacent to the bridgehead nitrogen) introduces significant steric bulk. During structure-activity relationship (SAR) optimization, this steric hindrance is utilized to restrict the rotational freedom of substituents attached to the neighboring 3-position. This "conformational locking" is a proven strategy to enhance binding affinity and drive subtype selectivity (e.g., targeting the α 1 subunit of the GABA-A receptor)[2].
- **The Acetic Acid Handle:** The carboxylic acid moiety at the 2-position acts as an ideal synthetic handle. It allows for rapid divergent synthesis via standard amide coupling chemistries (e.g., HATU, EDC/HOBt), enabling researchers to generate vast libraries of functionalized derivatives without altering the core pharmacophore.

Mechanistic Synthesis: The Tschitschibabin Cyclocondensation

The synthesis of CAS 59128-11-9 is achieved via a modified Tschitschibabin reaction, a robust methodology for constructing imidazo[1,2-a]pyridines from 2-aminopyridines and α -haloketones[3]. The process involves the condensation of 6-methylpyridin-2-amine with ethyl 4-chloroacetoacetate, followed by ester hydrolysis[4].

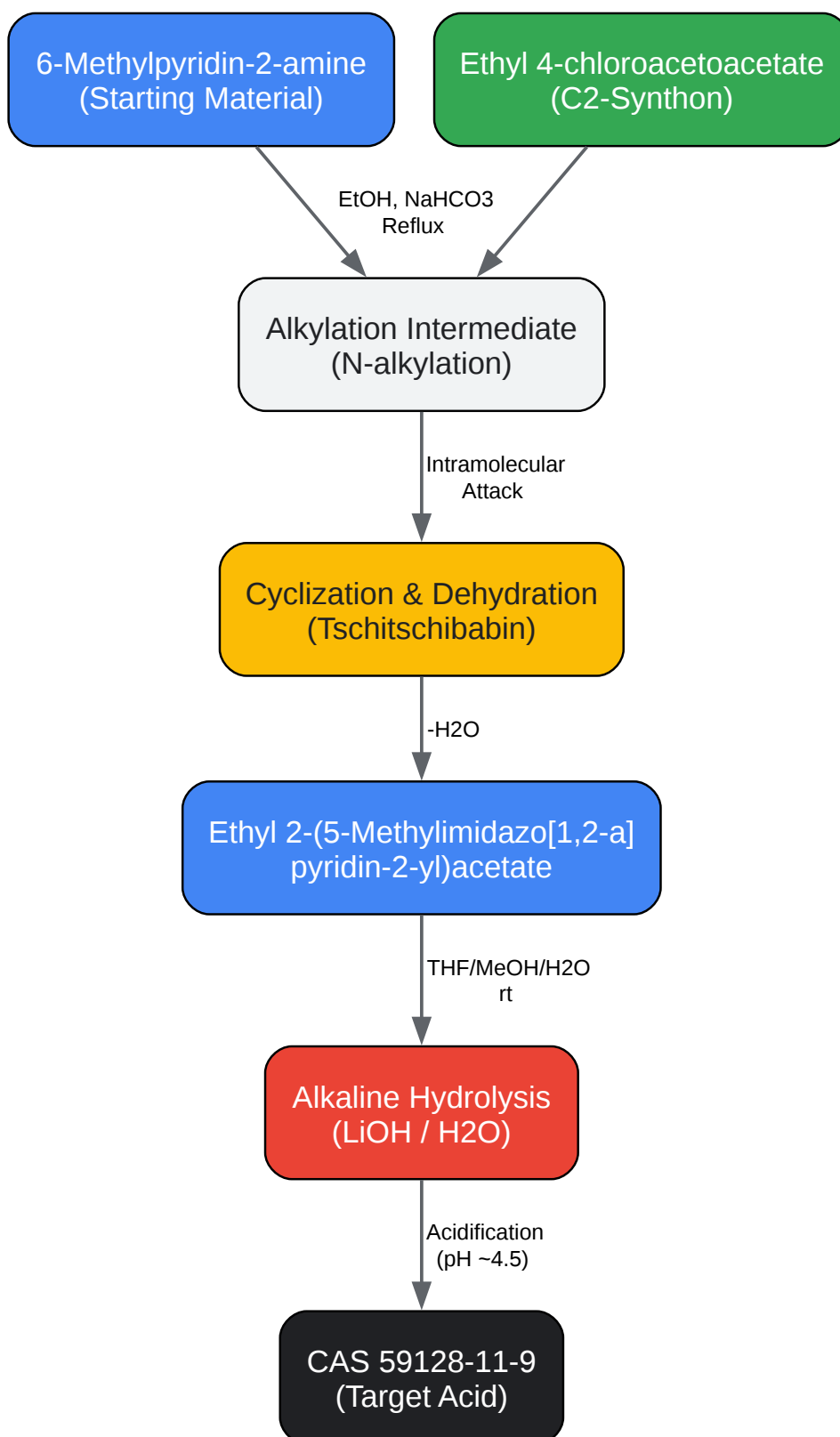
Stage 1: Cyclocondensation (Ester Formation)

- Step 1 (Charge): To a dry, round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 6-methylpyridin-2-amine (1.0 equiv) and anhydrous ethanol to achieve a 0.5 M concentration.
- Step 2 (Base Addition): Introduce sodium bicarbonate (NaHCO_3 , 1.5 equiv).
 - Causality: A mild, heterogeneous base is critical here. Stronger bases (like NaOH) would prematurely hydrolyze the ester or degrade the haloketone. NaHCO_3 efficiently scavenges the HCl generated during the initial N-alkylation, preventing the protonation of the nucleophilic amine and driving the reaction forward[3].
- Step 3 (Electrophile): Dropwise add ethyl 4-chloroacetoacetate (1.1 equiv) at room temperature[4].
- Step 4 (Thermal Activation): Heat the reaction to reflux (approx. 80 °C) for 12-15 hours.
 - Causality: While the initial N-alkylation at the pyridine nitrogen is relatively fast, the subsequent intramolecular attack of the exocyclic amine onto the ketone carbonyl—and the final dehydration step—require significant thermal energy to overcome the activation barrier and establish the aromatic system.
- Step 5 (Workup): Cool to room temperature, filter off inorganic salts, and concentrate. Partition between ethyl acetate and water. Wash the organic layer with brine, dry over Na_2SO_4 , and concentrate to yield the intermediate ester.

Stage 2: Alkaline Hydrolysis (Acid Generation)

- Step 1 (Solvation): Dissolve the intermediate ester in a 2:1:1 mixture of THF:MeOH:H₂O.
 - Causality: This ternary solvent system ensures complete dissolution of both the lipophilic ester (THF/MeOH) and the water-soluble base (LiOH), facilitating a rapid, homogeneous saponification.
- Step 2 (Saponification): Add Lithium Hydroxide monohydrate (LiOH·H₂O, 2.0 equiv) and stir at room temperature for 2-4 hours. Monitor via TLC (UV 254 nm) until the ester spot is consumed.
- Step 3 (Self-Validating Precipitation): Concentrate the mixture under reduced pressure to remove the organic solvents. Cool the remaining aqueous layer to 0 °C and carefully acidify with 1M HCl to a pH of ~4.5.
 - Causality & Validation: The isoelectric point of this specific imidazo[1,2-a]pyridine-2-acetic acid is slightly acidic. Adjusting the pH to 4.5 maximizes the concentration of the zwitterionic/free acid form. The sudden, dense precipitation of an off-white solid serves as an immediate, visual self-validation that the hydrolysis was successful and the product has been liberated.
- Step 4 (Isolation): Filter the precipitate, wash with ice-cold water, and dry under high vacuum to afford CAS 59128-11-9.

Mechanistic Workflow Visualization



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Mechanistic workflow of the Tschitschibabin synthesis for CAS 59128-11-9.

Analytical Validation Parameters

To ensure the integrity of the synthesized CAS 59128-11-9 before deploying it in downstream library generation, the following analytical signatures must be confirmed:

- LC-MS (ESI+): The mass spectrum should exhibit a dominant $[M+H]^+$ pseudo-molecular ion peak at m/z 191.2.
- ^1H NMR (DMSO- d_6): The defining features include a sharp singlet integrating to 3H at approximately 2.6 ppm (the sterically locked 5-methyl group) and a distinct singlet integrating to 2H near 3.8 ppm (the methylene protons of the acetic acid moiety). The absence of the ethyl ester quartet/triplet signals confirms complete hydrolysis.

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Sources

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